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Compound of Interest

Compound Name:
4,6-Diaminopyrimidine-5-

carbonitrile

Cat. No.: B020675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the expected spectral

characteristics of 4,6-diaminopyrimidine-5-carbonitrile, a key heterocyclic compound with

significant potential in medicinal chemistry and materials science. As a Senior Application

Scientist, this document is structured to deliver not just raw data, but a foundational

understanding of the principles behind the spectral interpretations, ensuring both scientific

accuracy and practical applicability in a research and development setting.

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic

agents, owing to its presence in nucleobases and its ability to engage in diverse biological

interactions. The specific functionalization of 4,6-diaminopyrimidine-5-carbonitrile, featuring

two amino groups and a nitrile moiety, imparts unique electronic and structural properties that

are crucial for its application in drug design and as a versatile building block in organic

synthesis. Accurate spectral analysis is paramount for the unambiguous identification and

characterization of this molecule and its derivatives.

This guide will delve into the core analytical techniques used for the structural elucidation of

4,6-diaminopyrimidine-5-carbonitrile: Nuclear Magnetic Resonance (NMR) Spectroscopy,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed

methodology for data acquisition, a thorough interpretation of the expected spectral data based

on analogous compounds and theoretical principles, and a summary of key spectral features.
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Molecular Structure and Key Features
To fully appreciate the spectral data, it is essential to understand the molecular architecture of

4,6-diaminopyrimidine-5-carbonitrile. The following diagram illustrates the structure and

numbering of the atoms.

Caption: Molecular structure of 4,6-Diaminopyrimidine-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. For 4,6-diaminopyrimidine-5-carbonitrile, both ¹H and ¹³C NMR are

indispensable for structural confirmation.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to

dissolve a wide range of polar compounds and to allow for the observation of exchangeable

protons (e.g., -NH₂).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
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¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of 4,6-diaminopyrimidine-5-carbonitrile is expected to be relatively

simple, with key signals corresponding to the aromatic proton and the amino protons. Based on

data from analogous structures like 2,4-diaminopyrimidine-5-carbonitrile, the following chemical

shifts can be anticipated.[1]

Proton

Expected

Chemical Shift

(δ, ppm) in

DMSO-d₆

Multiplicity Integration Notes

H2 ~8.0-8.5 Singlet 1H

The sole proton

on the pyrimidine

ring, deshielded

by the two

adjacent nitrogen

atoms.

-NH₂ (C4) ~6.5-7.5 Broad Singlet 2H

Chemical shift

can be variable

and

concentration-

dependent. The

protons are

exchangeable

with D₂O.

-NH₂ (C6) ~6.5-7.5 Broad Singlet 2H

Likely to be in a

similar chemical

environment to

the C4-NH₂

protons.
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¹H NMR Interpretation

Aromatic Proton (H2) Singlet at ~8.0-8.5 ppmDeshielded by N atoms

Amino Protons (-NH₂) Broad Singlets at ~6.5-7.5 ppmExchangeable protons

Click to download full resolution via product page

Caption: Logic flow for ¹H NMR spectral interpretation.

¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

The chemical shifts are influenced by the electronegativity of neighboring atoms and the

aromaticity of the ring.

Carbon
Expected Chemical Shift (δ,

ppm) in DMSO-d₆
Notes

C2 ~150-160
Deshielded due to being

flanked by two nitrogen atoms.

C4 ~160-170
Attached to a nitrogen atom

and part of the pyrimidine ring.

C6 ~160-170 Similar environment to C4.

C5 ~80-90
Shielded carbon atom

attached to the nitrile group.[1]

C≡N ~115-120
Characteristic chemical shift

for a nitrile carbon.[1]
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4,6-diaminopyrimidine-5-carbonitrile will be characterized by

absorptions corresponding to N-H, C≡N, and C=N/C=C bonds.

Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data Interpretation
Based on the functional groups present and data from similar compounds, the following IR

absorption bands are expected.[2][3]
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Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Notes

N-H stretch (NH₂) 3100-3500 Medium-Strong

Typically two bands

for the symmetric and

asymmetric stretching

of the primary amine.

C-H stretch (aromatic) 3000-3100 Weak-Medium

C≡N stretch (nitrile) 2210-2260 Medium-Strong

A sharp and

characteristic

absorption band.[3]

C=N/C=C stretch

(aromatic ring)
1500-1650 Medium-Strong

Multiple bands are

expected due to the

complex vibrations of

the pyrimidine ring.

N-H bend (NH₂) 1550-1650 Medium

May overlap with the

C=C/C=N stretching

vibrations.

IR Spectroscopy Workflow

Sample Preparation

Data Acquisition

ATR or KBr Pellet

Spectral Interpretation

Identify Functional Groups
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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